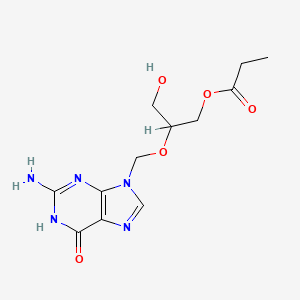

Ganciclovir Mono-O-propionate

Übersicht

Beschreibung

Ganciclovir Mono-O-propionate is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound is a potential prodrug of Ganciclovir, meaning it can be converted into the active drug within the body. This compound has been found to exhibit antiviral activity through experimental studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ganciclovir Mono-O-propionate involves the esterification of Ganciclovir with propionic acid. The process typically includes the use of a catalyst and specific reaction conditions to ensure the successful formation of the ester bond. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The final product is purified through crystallization and filtration techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Ganciclovir Mono-O-propionate undergoes various chemical reactions, including:

Esterification: Formation of the ester bond between Ganciclovir and propionic acid.

Hydrolysis: The ester bond can be hydrolyzed back to Ganciclovir and propionic acid under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Esterification: Propionic acid, catalysts (e.g., sulfuric acid), and controlled temperature.

Hydrolysis: Acidic or basic conditions, water.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

Hydrolysis: Ganciclovir and propionic acid.

Esterification: this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound Studies : Ganciclovir Mono-O-propionate is utilized as a model compound to investigate esterification and hydrolysis reactions. This allows researchers to understand the chemical behavior of similar compounds and their reactions under various conditions.

Biology

- Antiviral Studies : The compound has been extensively studied for its antiviral properties. Experimental studies indicate that it effectively inhibits viral replication, making it a candidate for further research into antiviral therapies.

Medicine

- Prodrug Development : As a prodrug for Ganciclovir, this compound enhances drug delivery and bioavailability. This characteristic is particularly beneficial in treating viral infections where traditional formulations may be less effective.

Pharmaceutical Industry

- Drug Development Intermediate : The compound serves as an intermediate in the synthesis of antiviral medications. Its role in pharmaceutical research is crucial for developing new therapies targeting viral infections.

Efficacy in Preemptive Therapy

A study examined the efficacy and safety of low-dose Ganciclovir (5 mg/kg/day) compared to conventional doses (10 mg/kg/day) in allogeneic hematopoietic stem cell transplantation recipients. The results indicated that low-dose therapy achieved higher viral clearance rates (98% vs. 86%) and longer clearance times without significant differences in adverse effects between the two groups .

| Treatment Group | Viral Clearance Rate | Median Clearance Time | Adverse Effects |

|---|---|---|---|

| Low-Dose Ganciclovir | 98% | 21 days | Similar |

| Conventional-Dose Ganciclovir | 86% | 14 days | Similar |

Toxicity Studies

Toxicity studies have demonstrated that this compound exhibits lower toxicity levels compared to other antiviral agents, making it a safer alternative for patients requiring long-term therapy .

Wirkmechanismus

Ganciclovir Mono-O-propionate exerts its effects by being converted into Ganciclovir within the body. Ganciclovir is then phosphorylated by viral kinases to form Ganciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus .

Vergleich Mit ähnlichen Verbindungen

Ganciclovir: The parent compound, used to treat CMV infections.

Valganciclovir: An oral prodrug of Ganciclovir, offering improved bioavailability.

Acyclovir: Another antiviral medication used to treat herpes simplex virus infections

Uniqueness: Ganciclovir Mono-O-propionate is unique due to its potential as a prodrug, offering a different pharmacokinetic profile compared to Ganciclovir and Valganciclovir. Its esterification with propionic acid may provide advantages in terms of drug delivery and stability .

Biologische Aktivität

Ganciclovir Mono-O-propionate is a derivative of ganciclovir, an antiviral agent primarily used to treat infections caused by cytomegalovirus (CMV) in immunocompromised patients. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and potential clinical applications, supported by relevant data and case studies.

Ganciclovir is a nucleoside analog that requires phosphorylation to become active. The first step involves the conversion of ganciclovir to ganciclovir monophosphate by viral and cellular kinases. This is followed by further phosphorylation to ganciclovir diphosphate and ultimately to ganciclovir triphosphate (ganciclovir-TP), which is the active form that inhibits viral DNA polymerase, leading to termination of viral DNA synthesis .

Key Points:

- Ganciclovir-TP selectively inhibits CMV DNA polymerase more effectively than cellular polymerases.

- The drug is metabolized primarily by deoxyguanosine kinase, guanylate kinase, and phosphoglycerate kinase.

- Its inhibitory action results in the incorporation of faulty DNA bases, disrupting viral replication.

Efficacy Against Cytomegalovirus

This compound exhibits potent antiviral activity against CMV. The effective concentration (IC50) required to inhibit viral replication is significantly lower than that for other antiviral agents like acyclovir. For example, studies have reported IC50 values ranging from 0.6 to 1.7 μmol/L for ganciclovir against various CMV strains .

Comparative Efficacy Table

| Compound | IC50 (μmol/L) | Viral Target |

|---|---|---|

| Ganciclovir | 0.6 - 1.7 | Cytomegalovirus |

| Acyclovir | 72 | Herpes Simplex Virus |

| This compound | TBD | Cytomegalovirus |

Case Studies

Several case studies illustrate the clinical application of ganciclovir and its derivatives in immunocompromised patients:

- Case Study 1 : A patient with thymoma was treated with ganciclovir following a CMV reactivation. Therapeutic drug monitoring indicated effective dosing correlating with viral load reduction.

- Case Study 2 : A heart transplant recipient developed CMV pneumonitis and was successfully treated with ganciclovir, demonstrating significant improvement in respiratory function and viral clearance.

- Case Study 3 : An HIV-positive patient with CMV retinitis was managed using ganciclovir therapy, resulting in stabilization of vision and reduction of retinal lesions .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its biological activity:

- Absorption : Ganciclovir has poor oral bioavailability (approximately 5-9%).

- Distribution : It achieves therapeutic concentrations in various tissues, including the central nervous system.

- Elimination : The drug has a half-life of approximately 2-4 hours in healthy individuals but can vary significantly in those with renal impairment .

Safety and Side Effects

While ganciclovir is effective against CMV, it is associated with several side effects, particularly myelosuppression, which can lead to neutropenia and thrombocytopenia. Monitoring is essential to manage these risks effectively .

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWAJZGPKYMTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194159-18-7 | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194159187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-3-HYDROXYPROPYL PROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D0H2WAXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ganciclovir Monopropionate important in the context of Valganciclovir Hydrochloride synthesis?

A1: Ganciclovir Monopropionate is identified as one of the three related substances produced during the synthesis of Valganciclovir Hydrochloride []. Its presence, along with Ganciclovir monoacetate and bis-valine easter of ganciclovir, underscores the importance of quality control and purification processes during Valganciclovir Hydrochloride production []. Understanding the formation and properties of these related substances is crucial for ensuring the purity and safety of the final drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.